Ethyl 4-bromo-2,3,5,6-tetrafluorobenzenecarboximidate
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Overview
Description
Ethyl 4-bromo-2,3,5,6-tetrafluorobenzenecarboximidate is a chemical compound with the molecular formula C9H5BrF4NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and fluorine atoms, and the carboxylic acid group is converted to an ethyl ester and carboximidate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-2,3,5,6-tetrafluorobenzenecarboximidate typically involves multiple steps. One common route starts with the preparation of 4-bromo-2,3,5,6-tetrafluorobenzoic acid. This can be achieved by bromination and fluorination of benzoic acid derivatives. The resulting 4-bromo-2,3,5,6-tetrafluorobenzoic acid is then esterified with ethanol to form the ethyl ester. The final step involves the conversion of the ethyl ester to the carboximidate using appropriate reagents and conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2,3,5,6-tetrafluorobenzenecarboximidate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester and carboximidate groups can be hydrolyzed to form the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine products.
Scientific Research Applications
Ethyl 4-bromo-2,3,5,6-tetrafluorobenzenecarboximidate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated aromatic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2,3,5,6-tetrafluorobenzenecarboximidate involves its interaction with molecular targets in biological systems. The presence of bromine and fluorine atoms can enhance the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3,5,6-tetrafluorobenzoic acid: A precursor in the synthesis of Ethyl 4-bromo-2,3,5,6-tetrafluorobenzenecarboximidate.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Another fluorinated aromatic compound with similar substitution patterns.
4-Trifluoromethyl-2,3,5,6-tetrafluorobromobenzene: A related compound with a trifluoromethyl group instead of an ethyl ester and carboximidate group.
Uniqueness
This compound is unique due to the combination of bromine, fluorine, and carboximidate groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 4-bromo-2,3,5,6-tetrafluorobenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF4NO/c1-2-16-9(15)3-5(11)7(13)4(10)8(14)6(3)12/h15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPKIRAXBMNARX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=C(C(=C(C(=C1F)F)Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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